molecular formula C14H20O3 B8003102 3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol CAS No. 1443349-01-6

3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol

Cat. No.: B8003102
CAS No.: 1443349-01-6
M. Wt: 236.31 g/mol
InChI Key: GNIBHKCLCWOUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol is an organic compound characterized by the presence of a dioxane ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of molecular sieves or orthoesters can aid in the effective removal of water during the reaction .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.

    Substitution: RLi, RMgX, RCuLi.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The dioxane ring and methylphenyl group may contribute to its binding affinity and reactivity with various enzymes and receptors.

Comparison with Similar Compounds

  • 3-[2-(1,3-Dioxanyl)]-1-(4-methylphenyl)-1-propanol
  • 3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol

Comparison: Compared to its analogs, 3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s physical properties, such as melting point and solubility, as well as its interaction with biological targets .

Biological Activity

3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound features a 1,3-dioxane ring and a 2-methylphenyl group , contributing to its unique chemical properties. The molecular formula is C13H18O3C_{13}H_{18}O_3, with a molecular weight of approximately 226.28 g/mol . The presence of the dioxane ring enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular FormulaC13H18O3C_{13}H_{18}O_3
Molecular Weight226.28 g/mol
Functional GroupsDioxane, Phenyl

The biological activity of this compound is attributed to its interaction with various biomolecular targets. The dioxane ring and methylphenyl substituent enhance its binding affinity to enzymes and receptors involved in critical biochemical pathways. Notably, studies suggest that this compound may modulate the activity of certain G-protein coupled receptors (GPCRs) , influencing cellular signaling pathways.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which may contribute to its potential therapeutic effects in oxidative stress-related conditions.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. Experimental studies reveal that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy appears to be linked to the disruption of bacterial cell membranes.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various derivatives of this compound using DPPH and ABTS assays. Results showed that modifications to the phenyl group significantly enhanced antioxidant activity compared to the parent compound .
  • Anti-inflammatory Mechanism Investigation : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy Study : A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent .

Comparison with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanolModerate antioxidantContains a methoxy group at para position
3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanolEnhanced anti-inflammatoryDifferent phenolic substitution

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-11-5-2-3-6-12(11)13(15)7-8-14-16-9-4-10-17-14/h2-3,5-6,13-15H,4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIBHKCLCWOUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CCC2OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264399
Record name 1,3-Dioxane-2-propanol, α-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443349-01-6
Record name 1,3-Dioxane-2-propanol, α-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443349-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane-2-propanol, α-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.